2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole
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Overview
Description
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a phenylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory . By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, potentially improving cognitive function .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission, which could potentially lead to improved cognitive function . This makes it a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Enzymes and Proteins: This compound interacts with several enzymes and proteins within the biochemical context. Notably, it affects acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). AChE is responsible for hydrolyzing acetylcholine (ACh) in the brain, while BuChE modulates acetylcholine levels. Compound 6g, a derivative of this compound, has been identified as a selective AChE inhibitor
Cellular Effects
Cell Signaling Pathways:Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 4-phenylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The phenylpiperazine moiety can be reduced to form secondary amines.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
Uniqueness
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpiperazine derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-13-16-14(12-19-13)11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDNUZFMZNILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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